Cas no 73323-91-8 (2-[(1R)-2-hydroxy-1-methyl-ethyl]isoindoline-1,3-dione)

2-[(1R)-2-hydroxy-1-methyl-ethyl]isoindoline-1,3-dione is a chiral isoindoline derivative characterized by its stereospecific hydroxyalkyl substitution. This compound is of interest in synthetic organic chemistry due to its potential as a building block for pharmaceuticals and fine chemicals. The presence of the (1R)-configured hydroxyethyl group enhances its utility in asymmetric synthesis, enabling the formation of enantiomerically enriched intermediates. Its rigid isoindoline-1,3-dione core offers stability while facilitating further functionalization. The compound's well-defined stereochemistry and reactive hydroxyl group make it valuable for applications in medicinal chemistry, particularly in the development of optically active compounds. Its purity and structural specificity are critical for reproducible synthetic outcomes.
2-[(1R)-2-hydroxy-1-methyl-ethyl]isoindoline-1,3-dione structure
73323-91-8 structure
商品名:2-[(1R)-2-hydroxy-1-methyl-ethyl]isoindoline-1,3-dione
CAS番号:73323-91-8
MF:C11H11NO3
メガワット:205.21000
CID:562851
PubChem ID:641846

2-[(1R)-2-hydroxy-1-methyl-ethyl]isoindoline-1,3-dione 化学的及び物理的性質

名前と識別子

    • 1H-Isoindole-1,3(2H)-dione,2-[(1R)-2-hydroxy-1-methylethyl]-
    • (R)-2-(1-hydroxypropan-2-yl)isoindoline-1,3-dione
    • 2-[(1R)-2-HYDROXY-1-METHYLETHYL]-1H-ISOINDOLE-1,3(2H)-DIONE
    • N-phthaloyl-D-alaninol
    • (R)-2-(2-Hydroxy-1-methylethyl)isoindol-1,3-dione
    • 2-[(1R)-2-hydroxy-1-methyl-ethyl]isoindoline-1,3-dione
    • KYTIHOIDWMVRKU-SSDOTTSWSA-N
    • AKOS015150092
    • (R)-2-(2-hydroxy-1-methylethyl)-1H-isoindole-1,3(2H)-dione
    • (R)-2-(2-Hydroxy-1-methylethyl)-1H-isoindole 1,3(2H)-dione
    • 2-[(2R)-1-hydroxypropan-2-yl]-2,3-dihydro-1H-isoindole-1,3-dione
    • 2-((R)-2-hydroxy-1-methyl-ethyl)isoindole-1,3-dione
    • Z1270593629
    • 2-[(2R)-1-hydroxypropan-2-yl]isoindole-1,3-dione
    • SCHEMBL3065790
    • CS-0130153
    • E79128
    • EN300-157607
    • 73323-91-8
    • A1-00449
    • AS-83214
    • インチ: InChI=1S/C11H11NO3/c1-7(6-13)12-10(14)8-4-2-3-5-9(8)11(12)15/h2-5,7,13H,6H2,1H3/t7-/m1/s1
    • InChIKey: KYTIHOIDWMVRKU-SSDOTTSWSA-N
    • ほほえんだ: C[C@H](CO)N1C(=O)C2=CC=CC=C2C1=O

計算された属性

  • せいみつぶんしりょう: 205.07400
  • どういたいしつりょう: 205.07389321g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 15
  • 回転可能化学結合数: 2
  • 複雑さ: 266
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.1
  • トポロジー分子極性表面積: 57.6Ų

じっけんとくせい

  • 色と性状: No data available
  • 密度みつど: 1.348
  • ゆうかいてん: Not available
  • ふってん: 357 ºC
  • フラッシュポイント: 170 ºC
  • PSA: 57.61000
  • LogP: 0.60130
  • じょうきあつ: 0.0±0.8 mmHg at 25°C

2-[(1R)-2-hydroxy-1-methyl-ethyl]isoindoline-1,3-dione 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-157607-0.1g
2-[(2R)-1-hydroxypropan-2-yl]-2,3-dihydro-1H-isoindole-1,3-dione
73323-91-8 95.0%
0.1g
$241.0 2025-02-20
TRC
H943083-50mg
2-[(2R)-1-hydroxypropan-2-yl]-2,3-dihydro-1H-isoindole-1,3-dione
73323-91-8
50mg
$ 185.00 2022-06-04
Chemenu
CM149063-1g
(R)-2-(1-Hydroxypropan-2-yl)isoindoline-1,3-dione
73323-91-8 95%+
1g
$*** 2023-05-29
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBV0194-250MG
2-[(1R)-2-hydroxy-1-methyl-ethyl]isoindoline-1,3-dione
73323-91-8 95%
250MG
¥ 1,511.00 2023-04-06
Enamine
EN300-157607-5.0g
2-[(2R)-1-hydroxypropan-2-yl]-2,3-dihydro-1H-isoindole-1,3-dione
73323-91-8 95.0%
5.0g
$2028.0 2025-02-20
1PlusChem
1P00FC7K-250mg
2-[(1R)-2-HYDROXY-1-METHYLETHYL]-1H-ISOINDOLE-1,3(2H)-DIONE
73323-91-8 98%
250mg
$320.00 2025-02-27
Enamine
EN300-157607-250mg
2-[(2R)-1-hydroxypropan-2-yl]-2,3-dihydro-1H-isoindole-1,3-dione
73323-91-8 95.0%
250mg
$347.0 2023-09-24
Enamine
EN300-157607-50mg
2-[(2R)-1-hydroxypropan-2-yl]-2,3-dihydro-1H-isoindole-1,3-dione
73323-91-8 95.0%
50mg
$162.0 2023-09-24
Ambeed
A197918-1g
(R)-2-(1-Hydroxypropan-2-yl)isoindoline-1,3-dione
73323-91-8 98%
1g
$629.0 2024-04-17
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBV0194-250mg
2-[(1R)-2-hydroxy-1-methyl-ethyl]isoindoline-1,3-dione
73323-91-8 95%
250mg
¥1649.0 2024-04-17

2-[(1R)-2-hydroxy-1-methyl-ethyl]isoindoline-1,3-dione 関連文献

2-[(1R)-2-hydroxy-1-methyl-ethyl]isoindoline-1,3-dioneに関する追加情報

Introduction to 2-[(1R)-2-hydroxy-1-methyl-ethyl]isoindoline-1,3-dione (CAS No. 73323-91-8)

2-[(1R)-2-hydroxy-1-methyl-ethyl]isoindoline-1,3-dione, identified by the Chemical Abstracts Service Number (CAS No.) 73323-91-8, is a significant compound in the field of pharmaceutical chemistry and bioorganic synthesis. This heterocyclic molecule has garnered attention due to its unique structural framework and potential applications in medicinal chemistry. The presence of an isoindoline core, combined with a stereodefined (1R)-2-hydroxy-1-methyl-ethyl side chain, makes it a versatile scaffold for developing novel bioactive molecules.

The isoindoline moiety is a fused bicyclic system consisting of a benzene ring and a pyrrole ring, which is commonly found in various natural products and pharmacologically active compounds. Its structural rigidity and electronic properties contribute to its role as a privileged scaffold in drug design. The chiral center at the (1R)-2-hydroxy-1-methyl-ethyl group introduces stereoselectivity, which is crucial for the biological activity of many therapeutic agents. This stereochemical feature has been extensively studied in the context of asymmetric synthesis and catalysis.

In recent years, there has been growing interest in leveraging 2-[(1R)-2-hydroxy-1-methyl-ethyl]isoindoline-1,3-dione for the development of innovative therapeutic strategies. Researchers have explored its potential as a precursor in the synthesis of small-molecule inhibitors targeting various disease pathways. For instance, studies have demonstrated its utility in generating isoindoline derivatives with anti-inflammatory, anticancer, and antimicrobial properties. The hydroxy and methyl substituents on the side chain play a pivotal role in modulating the pharmacokinetic and pharmacodynamic profiles of these derivatives.

The synthesis of 2-[(1R)-2-hydroxy-1-methyl-ethyl]isoindoline-1,3-dione involves multi-step organic transformations, including cyclization reactions and stereocontrolled functionalization. Advanced synthetic methodologies, such as transition-metal-catalyzed cross-coupling reactions and biocatalytic approaches, have been employed to enhance the efficiency and selectivity of these processes. The stereochemistry of the (1R)-2-hydroxy-1-methyl-ethyl group is particularly challenging to control but can be achieved through well-established asymmetric synthesis techniques.

One of the most compelling aspects of this compound is its adaptability in medicinal chemistry. By modifying the substituents on the isoindoline core or introducing additional functional groups, chemists can generate a diverse library of derivatives with tailored biological activities. For example, recent studies have highlighted the use of 2-[(1R)-2-hydroxy-1-methyl-ethyl]isoindoline-1,3-dione as a building block for designing kinase inhibitors, which are critical in treating cancers and inflammatory diseases. These derivatives exhibit high selectivity and potency due to their optimized binding interactions with target enzymes.

The pharmacological evaluation of isoindoline-based compounds has revealed promising results in preclinical studies. The structural features of these molecules contribute to their ability to interact with biological targets at high affinity while minimizing off-target effects. The stereochemical purity of (1R)-2-hydroxy-1-methyl-ethyl] derivatives is particularly important for achieving optimal therapeutic outcomes. Further research is ongoing to elucidate the mechanisms by which these compounds exert their biological effects and to identify new applications for them.

From a synthetic chemistry perspective, 2-[(1R)-2-hydroxy-1-methyl-ethyl]isoindoline-1,3-dione serves as an excellent model system for exploring innovative synthetic strategies. Its complex architecture presents challenges that drive advancements in organic synthesis techniques. Additionally, its versatility as a scaffold allows chemists to explore new chemical space for drug discovery. This has led to collaborations between academic researchers and pharmaceutical companies aimed at developing next-generation therapeutics based on isoindoline derivatives.

The future prospects for this compound are promising, with ongoing research focusing on expanding its applications in drug development and materials science. Innovations in computational chemistry and artificial intelligence are also being integrated into the design process to accelerate the discovery of novel isoindoline-based drugs. As our understanding of molecular interactions continues to evolve, compounds like 2-(‌(‌(‌(‌(‌(‌(‌(‌(‌(‌(‌(‌(‌(‌(‌(‌(‌(‌(((((hydroxy)))))methyl)))))ethyl))))))))))))isoindoline)))))))))))))))))dione (CAS No. 73323‍91‍8) will undoubtedly play a pivotal role in shaping the future of medicine.

おすすめ記事

推奨される供給者
Amadis Chemical Company Limited
(CAS:73323-91-8)2-[(1R)-2-hydroxy-1-methyl-ethyl]isoindoline-1,3-dione
A1090246
清らかである:99%/99%
はかる:1g/250mg
価格 ($):566.0/226.0